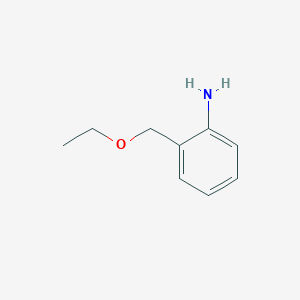

2-(Ethoxymethyl)aniline

Description

2-(Ethoxymethyl)aniline, with its unique structural arrangement of an aniline (B41778) core flanked by an ethoxymethyl group at the ortho position, presents a compelling case for its utility in advanced organic synthesis. Its molecular architecture offers a rich interplay of reactive sites, making it a valuable precursor for a diverse array of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURIMTJCKALZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 2 Ethoxymethyl Aniline

Reactions Involving the Primary Aromatic Amino Group

The primary aromatic amino group in 2-(Ethoxymethyl)aniline is a versatile functional group that allows for a wide range of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the amino group as a whole is an activating group, influencing the reactivity of the aromatic ring. numberanalytics.comnumberanalytics.com

Diazotization and Subsequent Transformations to Diverse Aromatic Compounds

Primary aromatic amines, such as 2-(Ethoxymethyl)aniline, can be converted to diazonium salts through a process called diazotization. organic-chemistry.orgresearchgate.net This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com The resulting diazonium salt is a highly valuable intermediate in organic synthesis because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. chemguide.co.ukmasterorganicchemistry.com

This allows for the synthesis of a diverse range of aromatic compounds that are often difficult to prepare by other means. chemguide.co.uk Some common transformations of aryldiazonium salts include:

Replacement by a hydroxyl group: Warming the aqueous solution of the diazonium salt leads to the formation of the corresponding phenol. chemguide.co.uklibretexts.org

Sandmeyer reactions: The use of copper(I) salts (CuX, where X = Cl, Br, CN) allows for the introduction of a chloro, bromo, or cyano group onto the aromatic ring. masterorganicchemistry.com

Schiemann reaction: Treatment with fluoroboric acid (HBF₄) followed by heating yields the corresponding aryl fluoride (B91410). masterorganicchemistry.comlkouniv.ac.in

Replacement by iodine: Reaction with potassium iodide (KI) gives the aryl iodide. chemguide.co.uk

Azo coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. chemguide.co.uklibretexts.orglkouniv.ac.in This reaction is the basis for the production of many azo dyes. chemguide.co.uk

Table 1: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reagents | Product Type |

| 2-(Ethoxymethyl)aniline | 1. NaNO₂, HCl, 0-5°C 2. H₂O, warm | 2-(Ethoxymethyl)phenol |

| 2-(Ethoxymethyl)aniline | 1. NaNO₂, HBr, 0-5°C 2. CuBr | 1-Bromo-2-(ethoxymethyl)benzene |

| 2-(Ethoxymethyl)aniline | 1. NaNO₂, HCl, 0-5°C 2. KCN, CuCN | 2-(Ethoxymethyl)benzonitrile |

| 2-(Ethoxymethyl)aniline | 1. NaNO₂, HBF₄, 0-5°C 2. Heat | 1-Ethoxymethyl-2-fluorobenzene |

| 2-(Ethoxymethyl)aniline | 1. NaNO₂, HCl, 0-5°C 2. KI | 1-Ethoxymethyl-2-iodobenzene |

| 2-(Ethoxymethyl)aniline & Phenol | 1. NaNO₂, HCl, 0-5°C 2. Phenol, NaOH | Azo dye |

Acylation and Amide Formation with Carboxylic Acid Derivatives

The primary amino group of 2-(Ethoxymethyl)aniline can readily react with various carboxylic acid derivatives, such as acid chlorides, acid anhydrides, and esters, to form the corresponding N-substituted amides. quora.commsu.edu This acylation reaction is a common method for the synthesis of amides. libretexts.orgorganic-chemistry.org The reaction with more reactive acylating agents like acid chlorides is often rapid and can be carried out under mild conditions. quora.com For less reactive derivatives, heating or the use of coupling agents may be necessary. libretexts.orgnih.gov The resulting amides are important compounds in their own right and can also serve as intermediates for further chemical modifications.

A variety of reagents and conditions can be employed for the acylation of anilines. nih.gov For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) has been shown to be an effective method for the amidation of electron-deficient anilines. nih.gov

Imine and Enamine Formation for Schiff Base Derivatization

2-(Ethoxymethyl)aniline can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond. wikipedia.org The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. youtube.com Schiff bases are versatile intermediates and have been investigated for a wide range of applications. wikipedia.org For example, the reaction of aniline (B41778) with benzaldehyde (B42025) produces benzalaniline. youtube.com

The synthesis of Schiff bases can often be achieved by simply mixing the amine and the carbonyl compound, sometimes with the aid of an acid or base catalyst. researchgate.net

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the amino group in 2-(Ethoxymethyl)aniline can be further functionalized through N-alkylation and N-arylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the aniline with alkyl halides or by reductive amination with aldehydes or ketones. The N-alkylation of amines using alcohols has been identified as a key sustainable catalytic process. rsc.org

N-Arylation is the formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl group. This can be accomplished through various methods, including Buchwald-Hartwig amination, which utilizes palladium catalysts to couple an amine with an aryl halide. More recently, metal-free methods have been developed, such as the use of reactive intermediates like benzynes to facilitate the C-N arylation of anilines. nih.gov Another approach involves the oxidative radical arylation of anilines with arylhydrazines, using air as the oxidant. nih.gov

Reactivity of the Ethoxymethyl Side Chain

The ethoxymethyl group (-CH₂OCH₂CH₃) on the aromatic ring also possesses reactive sites that can be targeted for chemical modification.

Ether Cleavage and Exchange Reactions

The ether linkage within the ethoxymethyl side chain can be cleaved under certain conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com Depending on the structure of the ether, the cleavage can occur through either an Sₙ1 or Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com For a primary ether like the ethoxymethyl group, an Sₙ2 mechanism is expected. masterorganicchemistry.com

Ether cleavage can lead to the formation of an alcohol and an alkyl halide. masterorganicchemistry.com In the case of 2-(ethoxymethyl)aniline, cleavage of the ether bond would likely yield 2-(hydroxymethyl)aniline and ethyl halide. The use of excess strong acid can potentially lead to further reaction of the resulting alcohol. masterorganicchemistry.com

Oxidation and Reduction of the Alkoxy Group

The ethoxymethyl group of 2-(ethoxymethyl)aniline can undergo oxidation, a reaction that can be controlled to yield different products. For instance, the selective oxidation of anilines can produce azoxybenzenes and nitrobenzenes. nih.govresearchgate.net The selectivity of these reactions can often be managed by adjusting the alkalinity of the reaction medium, sometimes eliminating the need for metal catalysts. nih.govresearchgate.net For example, a mild base might favor the formation of azoxybenzene, while a stronger base could lead to nitroaromatics. nih.govresearchgate.net The oxidation of the alkoxy group is a key step in various synthetic routes.

In contrast, the reduction of the alkoxy group is less common. However, related functional groups in aniline derivatives can be reduced. For instance, the nitro groups of aniline precursors are typically reduced to form the amino group, a transformation that can be achieved in several ways. libretexts.org

Functional Group Interconversions on the Alkyl Chain

The alkyl chain of 2-(ethoxymethyl)aniline is amenable to several functional group interconversions. These transformations are crucial for synthesizing a variety of organic compounds. Common interconversions include the transformation of alcohols into alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.me Additionally, the Appel and Mitsunobu reactions provide pathways for converting alcohols into other functional groups, with the latter proceeding with an inversion of stereochemistry. fiveable.me

The following interactive data table summarizes key functional group interconversions applicable to the alkyl chain of molecules similar to 2-(ethoxymethyl)aniline.

Table 1: Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Alcohol | Thionyl chloride (SOCl₂) | Alkyl chloride |

| Alcohol | Phosphorus tribromide (PBr₃) | Alkyl bromide |

| Alcohol | Phosphorus triiodide (PI₃) | Alkyl iodide |

| Alcohol | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) | Alkyl chloride |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution. libretexts.orgbyjus.com This high reactivity can sometimes lead to overreaction, such as in the case of bromination where aniline reacts with bromine water to form 2,4,6-tribromoaniline. allen.in The amino group directs incoming electrophiles to the ortho and para positions. byjus.com

However, the high reactivity of aniline can be problematic for certain reactions like Friedel-Crafts alkylation and acylation, as the amino group can react with the Lewis acid catalyst. libretexts.orgchemistrysteps.com To circumvent this, the amino group is often protected by acetylation, which moderates its activating effect and allows for more controlled substitution. libretexts.org

Nitration of aniline can also be complex. In a highly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This can lead to a mixture of para and meta substituted products. byjus.comchemistrysteps.com

Mechanistic Investigations of 2-(Ethoxymethyl)aniline Reactions

Nucleophilic Substitution Mechanisms (e.g., SNAr, SN1, SN2) in Related Aniline Derivatives

The lone pair of electrons on the nitrogen atom of aniline allows it to act as a nucleophile in substitution reactions. quora.com The mechanism of nucleophilic aromatic substitution (SNAr) in aniline derivatives often involves general-base catalysis, particularly in protic solvents. psu.edu This mechanism is believed to proceed through a series of steps involving the formation of intermediates and their subsequent reaction. psu.edu The basicity of the nucleophile plays a significant role in determining the rate-limiting step of the reaction. psu.edu

In the context of the alkyl chain, SN2 reactions are relevant. For example, the conversion of alcohols to alkyl halides often proceeds via an SN2 mechanism, which involves the displacement of a leaving group by a nucleophile. ub.eduimperial.ac.uk

Intramolecular Cyclization and Rearrangement Pathways

Anilines are valuable precursors in the synthesis of heterocyclic compounds through intramolecular cyclization. nih.govkoreascience.kr For instance, the reaction of anilines with diketones can lead to the formation of 2,2-disubstituted indolin-3-ones through a catalytic asymmetric cyclizative rearrangement. nih.gov This reaction is believed to proceed through an amine-directed regio- and enantioselective ortho-Csp²-H addition of the aniline to the ketone. nih.gov

Another example is the synthesis of benz[f]indole-4,9-dione derivatives through the intramolecular cyclization of 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone with arylamines. koreascience.kr The reaction is influenced by the electron-donating ability and steric hindrance of the arylamine. koreascience.kr

Rearrangement reactions are also observed in aniline chemistry. For example, anilines can be converted into N-methyl-2-quinolones through a quora.comrsc.org sigmatropic rearrangement. rsc.org

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving anilines have been the subject of detailed studies. For example, the reaction between formaldehyde (B43269) and aniline in an acidic medium is kinetically first-order with respect to formaldehyde. researchgate.net The study of such reactions allows for the determination of kinetic and energetic parameters for the individual steps leading to various products. researchgate.net

The oxidation of meta-substituted anilines often follows Hammett relationships, indicating that electronic effects of the substituents influence the reaction rate. orientjchem.org The negative value of the reaction constant (ρ) in these studies suggests the formation of a positively charged intermediate in the rate-determining step. orientjchem.org Furthermore, the negative entropy of activation (ΔS#) supports the formation of an ordered activated complex in the slow step. orientjchem.org

The degradation of aniline derivatives by hydroxyl radicals has also been investigated using competitive kinetics techniques to determine second-order rate constants. researchgate.netnih.gov These studies provide valuable insights into the reaction pathways and the identification of intermediate by-products. nih.gov

Compound Names Mentioned in this Article

Table 2: Compound Names

| Compound Name |

|---|

| 2-(Ethoxymethyl)aniline |

| Azoxybenzene |

| Nitrobenzene |

| Thionyl chloride |

| Phosphorus tribromide |

| 2,4,6-tribromoaniline |

| Anilinium ion |

| 2,2-disubstituted indolin-3-ones |

| Benz[f]indole-4,9-dione |

| N-methyl-2-quinolones |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Ethoxymethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the detailed structural analysis of organic molecules. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 2-(Ethoxymethyl)aniline can be achieved, providing unequivocal evidence of its molecular framework.

High-Field One-Dimensional NMR (¹H, ¹³C, DEPT)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(Ethoxymethyl)aniline provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show complex splitting patterns corresponding to the protons on the benzene (B151609) ring. The ethoxymethyl substituent will exhibit characteristic signals for the methylene (B1212753) and methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, while the aliphatic carbons of the ethoxymethyl group will appear in the upfield region.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information, combined with the ¹³C NMR data, allows for the unambiguous assignment of each carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Ethoxymethyl)aniline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT |

| Aromatic CH | 6.7-7.2 | 115-130 | CH |

| Aromatic C-NH₂ | - | 145-150 | C |

| Aromatic C-CH₂ | - | 125-130 | C |

| -CH₂-O- | 4.5 | 70-75 | CH₂ |

| -O-CH₂-CH₃ | 3.5 | 65-70 | CH₂ |

| -CH₃ | 1.2 | 15 | CH₃ |

| -NH₂ | 3.5-4.5 | - | - |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for assigning the protons on the aromatic ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This technique provides a direct link between the ¹H and ¹³C NMR data, greatly facilitating the assignment of the carbon spectrum. columbia.edunih.gov Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by displaying their signals with opposite phases. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two or three bonds. This is invaluable for establishing the connectivity between the ethoxymethyl group and the aniline (B41778) ring. For instance, correlations would be expected between the protons of the methylene group attached to the ring and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the conformation of the molecule, for example, the spatial relationship between the ethoxymethyl group and the amino group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS, HRESI-MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of 2-(Ethoxymethyl)aniline, which is C₉H₁₃NO. Electrospray ionization (ESI) is a soft ionization technique often used in HRMS that allows for the analysis of intact molecular ions with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable information about the structure of the original molecule. nih.govlibretexts.org For 2-(Ethoxymethyl)aniline, characteristic fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of the ethyl group or the entire ethoxy group. libretexts.org The fragmentation of the aniline moiety would also produce characteristic ions. researchgate.net

Table 2: Predicted Fragmentation Pattern of 2-(Ethoxymethyl)aniline in MS/MS

| m/z | Proposed Fragment | Neutral Loss |

| 151 | [C₉H₁₃NO]⁺ | - |

| 122 | [C₇H₈NO]⁺ | C₂H₅ |

| 106 | [C₇H₈N]⁺ | OCH₂CH₃ |

| 93 | [C₆H₇N]⁺ | CH₂OCH₂CH₃ |

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of 2-(Ethoxymethyl)aniline would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-O stretching of the ether linkage (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov The Raman spectrum of 2-(Ethoxymethyl)aniline would also exhibit bands corresponding to the various functional groups. nih.govias.ac.incuni.cz Aromatic ring vibrations are often strong in Raman spectra. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 2-(Ethoxymethyl)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| -NH₂ | N-H Stretch | 3300-3500 | FTIR, Raman |

| Aromatic C-H | C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H | C-H Stretch | 2850-2970 | FTIR, Raman |

| Aromatic C=C | C=C Stretch | 1450-1600 | FTIR, Raman |

| C-O-C | C-O Stretch | 1000-1300 | FTIR |

| C-N | C-N Stretch | 1250-1350 | FTIR |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of chemical compounds.

In the context of 2-(Ethoxymethyl)aniline derivatives, X-ray crystallographic analysis would be invaluable. For instance, if derivatives were synthesized to modulate electronic properties or to introduce specific functional groups for further reactions, determining their exact solid-state structure would confirm the success of the synthesis and provide insights into their packing and potential for polymorphism.

However, a thorough review of existing literature indicates that no specific derivatives of 2-(Ethoxymethyl)aniline have been subjected to single-crystal X-ray diffraction analysis. While numerous studies report the crystal structures of other aniline derivatives, this specific information is not available for the title compound's analogues. The lack of such data precludes the creation of a data table for crystallographic parameters.

Computational and Theoretical Studies of 2 Ethoxymethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the electronic structure and related properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular energy and wavefunctions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for studying molecules of the size and complexity of 2-(Ethoxymethyl)aniline.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high or low electron density. This is crucial for understanding the molecule's reactivity, particularly the influence of the electron-donating amino (-NH₂) and ethoxymethyl (-CH₂OCH₂CH₃) groups on the aromatic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated via DFT, are key indicators of a molecule's ability to donate or accept electrons. For instance, studies on substituted anilines show that electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack. nih.govresearchgate.net

Geometry Optimization: Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are used to perform geometry optimization. researchgate.netresearchgate.net This process adjusts bond lengths, bond angles, and dihedral angles until the lowest energy state is found. For 2-(Ethoxymethyl)aniline, this would reveal the precise orientation of the ethoxymethyl group relative to the aniline (B41778) ring and the pyramidalization of the amino group. researchgate.net

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed to predict the molecule's infrared (IR) and Raman spectra. youtube.comyoutube.com This analysis confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational modes that can be correlated with experimental spectra for structural confirmation. nih.gov Studies on similar molecules, like anisole (B1667542) derivatives, have shown excellent agreement between DFT-calculated and experimental vibrational frequencies. nih.govnih.gov

A hypothetical DFT (B3LYP/6-31G*) calculation for 2-(Ethoxymethyl)aniline would yield optimized geometric parameters. The table below illustrates the type of data that would be generated, with values estimated based on known parameters for aniline and related ethers.

Table 1: Predicted Optimized Geometric Parameters for 2-(Ethoxymethyl)aniline

| Parameter | Type | Predicted Value |

|---|---|---|

| C(ring)-N | Bond Length | ~1.40 Å |

| C(ring)-C(methylene) | Bond Length | ~1.51 Å |

| C(methylene)-O | Bond Length | ~1.43 Å |

| O-C(ethyl) | Bond Length | ~1.42 Å |

| C-N-H | Bond Angle | ~113° |

| C(ring)-C(methylene)-O | Bond Angle | ~109° |

| C(methylene)-O-C(ethyl) | Bond Angle | ~112° |

Ab initio methods, Latin for "from the beginning," are based on first principles without the use of empirical parameters. youtube.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for certain properties, albeit at a significantly greater computational expense. mdpi.com

For a molecule like 2-(Ethoxymethyl)aniline, high-level ab initio calculations, such as CCSD(T), could be used to obtain a very accurate single-point energy for a DFT-optimized geometry. This is often considered the "gold standard" for energy calculations and is crucial for constructing precise potential energy surfaces for reaction mechanism studies. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govworldscientific.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing insight into conformational changes and intermolecular interactions. worldscientific.com

Conformational Analysis: The ethoxymethyl group in 2-(Ethoxymethyl)aniline has several rotatable bonds, leading to multiple possible conformations (conformers). MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers to rotation between them. chemrxiv.orgnih.gov Studies on the related molecule ethoxybenzene have used computational methods to map the two-dimensional potential energy surface for rotations around the C(ring)-O and C(ethyl)-O bonds, identifying the most stable planar and non-planar conformers. researchgate.net A similar analysis for 2-(Ethoxymethyl)aniline would be essential to understand its flexibility and the preferred shapes it adopts in different environments.

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solute molecules. nih.gov By simulating 2-(Ethoxymethyl)aniline in a solvent like water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds involving the amino group and the ether oxygen. researchgate.net Such simulations provide a microscopic view of solvation and can be used to calculate properties like the free energy of adsorption on a surface. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates.

For 2-(Ethoxymethyl)aniline, a key reaction would be its interaction with radicals, such as the hydroxyl (•OH) radical in atmospheric chemistry. acs.org Computational studies on the reaction of aniline and substituted anilines with •OH radicals have shown that the reaction can proceed via two main pathways: hydrogen abstraction from the amino group or electrophilic addition to the aromatic ring. mdpi.comacs.org

Using DFT or higher-level methods, the structures of the transition states for these pathways can be located. nih.gov A frequency calculation on the transition state structure would confirm it as a first-order saddle point (characterized by one imaginary frequency). The energy barrier (activation energy) for the reaction is the difference in energy between the reactants and the transition state. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. mdpi.comnih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate the magnetic shielding tensors for each nucleus. rsc.org These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules, calculated NMR spectra can be crucial for assigning signals and confirming the correct structure among several possibilities. nih.govacs.org

Vibrational Frequencies: As mentioned in section 5.1.1, DFT calculations provide predicted IR and Raman spectra. researchgate.net The frequencies and intensities of the vibrational modes are calculated, which correspond to specific molecular motions like stretching, bending, and twisting of bonds. youtube.com For 2-(Ethoxymethyl)aniline, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the amino group, the C-O-C stretch of the ether linkage, and various aromatic C-H and C-C vibrations. nih.gov

The table below shows a hypothetical comparison of predicted vibrational frequencies for key functional groups in 2-(Ethoxymethyl)aniline.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-(Ethoxymethyl)aniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |

| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2850-3000 |

| C-O-C Asymmetric Stretch | Ether | ~1120 |

| C-N Stretch | Aniline | ~1275 |

Structure-Reactivity Relationship (SAR) Studies via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or toxicity. nih.govnih.gov Computational descriptors, derived from the molecular structure, are the foundation of QSAR.

For a series of derivatives of 2-(Ethoxymethyl)aniline, DFT calculations could be used to compute a wide range of descriptors. researchgate.net These can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and electrophilicity index. nih.govresearchgate.net

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

By building a QSAR model, one could predict the activity of new, unsynthesized derivatives of 2-(Ethoxymethyl)aniline. researchgate.net For example, a model could be developed to predict the antioxidant potential of substituted 2-(Ethoxymethyl)aniline compounds by correlating it with calculated HOMO energies and other electronic parameters. nih.gov Such studies are invaluable in guiding the design of new molecules with desired properties. nih.gov

Applications of 2 Ethoxymethyl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-(Ethoxymethyl)aniline is a substituted aniline (B41778) that serves as a valuable building block in the synthesis of more complex chemical structures. Its bifunctional nature, possessing both a nucleophilic amino group and an ethoxymethyl substituent on the aromatic ring, allows for its incorporation into a variety of molecular frameworks. While its direct applications are specialized, its role as a precursor is significant in several areas of chemical manufacturing.

Precursor to Dyes and Pigments

Aniline and its derivatives are fundamental precursors in the manufacture of a wide range of dyes and pigments, including the production of indigo, black dyes, and other colorants for textiles and inks. camachem.com The synthesis of aniline black, for instance, involves the oxidation of aniline. camachem.com Generally, aniline compounds are crucial starting materials for producing azo dyes, which are a major class of colorants. arkat-usa.org Although the broader class of anilines is integral to the dye industry, specific examples detailing the use of 2-(Ethoxymethyl)aniline in the synthesis of particular dyes and pigments are not extensively documented in publicly available literature. Its structural features, however, suggest its potential as a modifier in dye synthesis to influence properties such as solubility, lightfastness, and color.

Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrazoles, Quinolones, Indazoles)

The aniline moiety is a cornerstone for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole (B372694) synthesis. nih.govnih.gov While 2-(Ethoxymethyl)aniline itself is not a direct precursor in this classic route, it can be chemically transformed into a hydrazine derivative, which could then participate in pyrazole ring formation. Other methods for pyrazole synthesis involve cycloaddition reactions or starting from α,β-unsaturated ketones. nih.govmdpi.com

Table 1: General Synthetic Methods for Pyrazoles

| Method | Key Reactants | Description |

|---|---|---|

| Knorr Synthesis | Hydrazine derivative, 1,3-Diketone | A cyclocondensation reaction that is a simple and rapid approach to polysubstituted pyrazoles. nih.gov |

| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine derivative | Condensation reaction followed by in situ oxidation to yield the pyrazole. nih.gov |

Quinolones: Quinolone structures are frequently built from aniline precursors. Several established methods could potentially utilize 2-(Ethoxymethyl)aniline to produce substituted quinolones. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with diethyl ethoxymethylidenemalonate followed by thermal cyclization. organic-chemistry.org Another common method is the Camps cyclization, which uses N-acyl-ortho-aminoacetophenones, compounds that can be prepared from anilides. organic-chemistry.org Furthermore, modern palladium-catalyzed reactions provide versatile routes to quinolones starting from anilines or their derivatives. nih.govorganic-chemistry.org

Table 2: Common Synthetic Routes to Quinolones from Aniline Derivatives

| Method | Starting Material Type | Description |

|---|---|---|

| Gould-Jacobs Reaction | Aniline | Condensation with an ethoxymethylidenemalonate ester, followed by thermal cyclization. organic-chemistry.org |

| Camps Cyclization | N-(2-acylaryl)amide | Base-catalyzed intramolecular cyclization. organic-chemistry.org |

| Palladium-Catalyzed Carbonylation | 2-Iodoaniline and Terminal Alkyne | Uses carbon monoxide as the carbonyl source to construct the quinolin-4-one backbone. organic-chemistry.org |

Indazoles: The synthesis of the indazole ring system can also be achieved using aniline-derived starting materials. One-pot, three-component reactions involving a 2-bromobenzaldehyde, a primary amine (such as 2-(Ethoxymethyl)aniline), and sodium azide (B81097) can yield 2H-indazoles, often catalyzed by copper. caribjscitech.comnih.gov Other routes include the reductive cyclization of ortho-nitrobenzylidene anilines or the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.govbldpharm.com These methods highlight the versatility of anilines as precursors to this important heterocyclic scaffold.

Intermediate in Specialty Chemical Production

2-(Ethoxymethyl)aniline is commercially available and positioned as an intermediate for research and development and custom synthesis. chemenu.combldpharm.comijtsrd.com This indicates its utility as a building block for producing a range of specialty chemicals. Its primary function in this context is to introduce the 2-(ethoxymethyl)phenyl moiety into larger, more complex molecules designed for specific applications in fields such as pharmaceuticals, electronics, or materials science.

Contributions to Methodological Advancements in Organic Synthesis

Green Chemistry Approaches in Synthetic Pathways

While specific research on green chemistry pathways for 2-(Ethoxymethyl)aniline is limited, the broader field of aniline chemistry has seen significant advancements in environmentally friendly synthetic methods. For example, an eco-friendly and inexpensive catalyst system using magnesium sulphate in glacial acetic acid has been developed for the acetylation of aniline, avoiding the use of more hazardous reagents like acetic anhydride. rsc.org Similarly, the synthesis of nanostructured poly(2,5-dimethoxyaniline) has been achieved using a mild oxidizing system of HCl/NaCl/H₂O₂, representing a greener approach to producing conducting polymers. nih.gov These examples demonstrate the application of green chemistry principles to aniline derivatives, suggesting that similar sustainable methodologies could be developed for reactions involving 2-(Ethoxymethyl)aniline, such as using greener solvents, less toxic catalysts, and improving atom economy in the synthesis of its downstream products. rsc.orgnih.gov

Development of Enantioselective Synthesis Routes for Chiral Derivatives

The synthesis of chiral molecules, or enantioselective synthesis, is a critical area of organic chemistry, particularly in the development of pharmaceuticals and advanced materials. For aniline derivatives, the creation of specific stereoisomers is often essential for their desired biological activity or material properties.

Recent research has demonstrated the successful enantioselective synthesis of aniline-derived sulfonimidamides. wur.nl This was achieved by reacting sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂. wur.nl This method results in the formation of chiral sulfonimidamides with an inversion of the stereocenter at the sulfur atom. wur.nl For a range of non-heterocyclic anilines, the reaction proceeded with high enantiospecificity. wur.nl Mechanistic studies, combining experimental and computational approaches, have highlighted the formation of a chelate-type coordination of the sulfonimidoyl group to the Ca(NTf₂)₂ and the subsequent formation of an Sₙ2-like transition state where the leaving fluoride (B91410) ion coordinates with the Ca²⁺ ion. wur.nl

Another notable advancement is the enantioselective alkynylation of isatins and their ketimine derivatives. uva.es This process utilizes terminal alkynes and dimethylzinc (B1204448) in the presence of a chiral perhydro-1,3-benzoxazine catalyst to produce chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindole derivatives with moderate to excellent enantioselectivity. uva.es The reaction is versatile, accommodating a variety of aryl- and alkyl-substituted terminal alkynes and isatin (B1672199) derivatives. uva.es

Furthermore, a catalyst-free, stereoselective visible-light-driven annulation reaction has been developed for the synthesis of substituted tetrahydroquinolines from N,N-substituted dialkyl anilines and alkenes. nih.gov This reaction is initiated by the photoexcitation of an electron donor-acceptor (EDA) complex and yields products with high diastereoselectivity. nih.gov

High-Yield and Cost-Effective Synthetic Processes

The practical application of 2-(Ethoxymethyl)aniline and its derivatives is contingent on the availability of high-yield and cost-effective synthetic methods. Research in this area focuses on optimizing reaction conditions and utilizing readily available starting materials to improve efficiency and reduce production costs.

A significant development in this regard is the enantioselective synthesis of aniline-derived sulfonimidamides, which has been optimized to achieve high yields. wur.nl By carefully selecting the base, solvent, and Lewis acid, researchers were able to isolate the desired product in 96% yield and greater than 99% enantiomeric excess. wur.nl The use of t-amyl alcohol as the solvent and a second equivalent of aniline as the base were found to be crucial for minimizing side reactions like hydrolysis. wur.nl

In the realm of visible-light-mediated synthesis, a protocol for producing substituted tetrahydroquinolines has been developed that avoids the need for a photocatalyst. nih.gov This method relies on the photoexcitation of an electron donor-acceptor (EDA) complex formed between an N-alkyl-N-methylaniline and a 1,2-dibenzoyl ethylene, with atmospheric oxygen acting as the terminal oxidant. nih.gov This approach offers a broad substrate scope and demonstrates tolerance for various functional groups. nih.gov

The following table summarizes the optimized reaction conditions for the high-yield synthesis of an aniline-derived sulfonimidamide:

| Parameter | Optimized Condition |

| Lewis Acid | Ca(NTf₂)₂ |

| Solvent | t-Amyl Alcohol |

| Base | Aniline (2 equivalents) |

| Yield | 96% |

| Enantiomeric Excess | >99% |

Table 1: Optimized Reaction Conditions for High-Yield Sulfonimidamide Synthesis wur.nl

Utilization in Polymer Science and Advanced Materials Chemistry

2-(Ethoxymethyl)aniline and its related structures are valuable monomers in the synthesis of conducting polymers and other advanced materials. Polyaniline (PANI) and its derivatives are a prominent class of organic conducting polymers due to their respectable conductivity when doped, good environmental stability, and straightforward synthesis. rroij.comwikipedia.org

The properties of polyaniline can be tuned by copolymerizing aniline with its derivatives. For instance, copolymerizing aniline with 2-methylaniline can improve the solubility of the resulting polymer, although it may lead to a decrease in conductivity. rroij.com Similarly, copolymers of aniline and 2-methoxyaniline have been synthesized and studied for their electrochemomechanical properties, which are relevant for applications in artificial muscles and sensors. researchgate.net The composition of these copolymers can be controlled by the feed ratio of the monomers during polymerization, with 2-methoxyaniline showing higher reactivity. researchgate.net

The synthesis of polyaniline and its copolymers is often achieved through oxidative polymerization, using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. nih.gov The resulting polymers can be processed into various forms, such as films and nanofibers, for a wide range of applications. wikipedia.orgnih.gov These applications include their use in secondary batteries, electromagnetic interference shielding, solar cells, sensors, and corrosion protection. nih.gov

The table below provides a brief overview of some polyaniline copolymers and their notable characteristics:

| Copolymer | Monomers | Key Characteristics | Potential Applications |

| Poly(aniline-co-2-methylaniline) | Aniline, 2-Methylaniline | Improved solubility, lower conductivity compared to PANI | Processable conducting materials |

| Poly(aniline-co-2-methoxyaniline) | Aniline, 2-Methoxyaniline | Electrochemomechanical activity | Artificial muscles, sensors |

| Poly(aniline-co-2-aminobenzoic acid) | Aniline, 2-Aminobenzoic acid | Synthesis at room temperature shows high yield and conductivity | Conducting polymers |

Table 2: Examples of Polyaniline Copolymers and Their Properties rroij.comresearchgate.net

Applications in Analytical Chemistry as a Component for Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.com Derivatization can improve a compound's volatility, stability, or detectability. greyhoundchrom.com Aniline and its derivatives can be key components of derivatization reagents.

Derivatization reagents are often employed to introduce a "chargeable" or fluorescent tag to a molecule, enhancing its ionization efficiency for mass spectrometry (MS) detection or its response to a fluorescence detector. ddtjournal.comlibretexts.org For example, reagents containing an amino group can react with various functional groups in an analyte.

While direct applications of 2-(ethoxymethyl)aniline as a derivatization reagent are not extensively documented in the provided context, the broader class of anilines serves as a model for how such compounds can be utilized. For instance, derivatizing agents are used to analyze a wide array of compounds in fields like medicine, forensics, and environmental science. greyhoundchrom.com

One common strategy involves the use of reagents that react with specific functional groups. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to derivatize carbonyl compounds. libretexts.org For amines, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are used to introduce fluorescent tags. libretexts.org

The following table lists some common derivatization reagents and their target analytes:

| Derivatization Reagent | Target Analyte Functional Group | Analytical Technique |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehydes, Ketones) | HPLC, LC-MS/MS |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines | HPLC with Fluorescence Detection |

| o-Phthalaldehyde (OPA) | Primary Amines | HPLC with Fluorescence Detection |

| Dansyl Chloride | Phenols, Primary and Secondary Amines | HPLC with Fluorescence Detection, LC-MS/MS |

Table 3: Common Derivatization Reagents and Their Applications ddtjournal.comlibretexts.org

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(Ethoxymethyl)aniline will likely be guided by the principles of green and sustainable chemistry, moving away from traditional methods that may be hazardous or inefficient. Current trends in the synthesis of substituted anilines point towards several promising avenues.

One such approach involves the utilization of readily available and renewable starting materials. For instance, methods for synthesizing substituted anilines from cyclohexanones using a Pd/C–ethylene system have been reported. bohrium.comacs.org This suggests a potential route to 2-(Ethoxymethyl)aniline starting from a suitably functionalized cyclohexanone (B45756) precursor. Another sustainable strategy is the cobalt-catalyzed alkylation of anilines using bio-renewable resources like tetrahydrofurans as alkylating agents. researchgate.net Adapting such a method could provide a greener pathway to introduce the ethoxymethyl group.

Furthermore, the development of straightforward, room-temperature methods, such as the synthesis of substituted anilines from isatoic anhydride-8-amide, offers a scalable and efficient alternative. nih.gov The use of ionic liquids as solvents for the N-alkylation of anilines also presents a greener alternative to volatile organic compounds. rsc.org Research into these areas could lead to more environmentally benign and economically viable production methods for 2-(Ethoxymethyl)aniline.

Table 1: Emerging Sustainable Synthetic Strategies for Substituted Anilines

| Synthetic Strategy | Key Features | Potential Application for 2-(Ethoxymethyl)aniline |

| From Cyclohexanones | Utilizes a Pd/C–ethylene system under non-aerobic conditions. | Synthesis from a functionalized cyclohexanone precursor. |

| Cobalt-Catalyzed Alkylation | Employs bio-renewable tetrahydrofurans as alkylating agents. | A green method for introducing the ethoxymethyl group. |

| From Isatoic Anhydride-8-amide | Simple, fast, and efficient at room temperature. | Scalable and adaptable for the synthesis of 2-(Ethoxymethyl)aniline. |

| N-alkylation in Ionic Liquids | Utilizes ionic liquids as recyclable and non-volatile solvents. | A greener alternative for the synthesis process. |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

Future research is expected to delve into the unconventional reactivity of 2-(Ethoxymethyl)aniline, focusing on achieving high levels of selectivity in its functionalization. The presence of both an amino group and an ethoxymethyl substituent on the aniline (B41778) ring offers unique opportunities for regioselective transformations.

Recent advancements in the C(sp²)–H functionalization of anilines provide a powerful toolkit for derivatization. researchgate.net The development of methods for ortho-, meta-, and para-selective C-H functionalization, often guided by removable directing groups, could be applied to 2-(Ethoxymethyl)aniline to introduce a wide range of functional groups at specific positions on the aromatic ring. researchgate.net For example, palladium-catalyzed ortho-selective C-H nitration of anilines using pyrimidine (B1678525) as a directing group has been demonstrated. researchgate.net Similarly, para-selective C-H alkylation of anilines has been achieved using a catalytic amount of H₂O·B(C₆F₅)₃. le.ac.uk

The electronic properties of the ethoxymethyl group will play a crucial role in directing these reactions. Understanding the interplay between the electron-donating amino group and the electronic nature of the ethoxymethyl substituent will be key to controlling the regioselectivity of electrophilic aromatic substitutions and other functionalization reactions. nih.govchemistrysteps.com Furthermore, investigating the reactivity of 2-(Ethoxymethyl)aniline radical cations could open up new avenues for its transformation and polymerization. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and optimization of chemical processes. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to explore a wider range of reaction conditions. acs.orgacs.org

The application of flow chemistry to the synthesis of aromatic amines has already been demonstrated, showcasing its potential for the continuous production of these important building blocks. mdpi.commdpi.com A multi-step continuous flow setup for the conversion of anilines into pyrazoles highlights the capability of this technology to handle hazardous intermediates safely and efficiently. mdpi.com Such a platform could be adapted for the multi-step synthesis of 2-(Ethoxymethyl)aniline and its derivatives, minimizing manual handling and improving reproducibility.

Automated platforms, guided by machine learning algorithms, can accelerate reaction optimization by systematically exploring various parameters such as temperature, pressure, catalyst loading, and residence time. This approach not only speeds up the development of optimal synthetic protocols but also allows for the discovery of novel reaction pathways that might be missed in traditional batch optimization. acs.org

Advanced In Silico Screening and Design of Novel Derivatives

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. These methods allow for the prediction of molecular properties, the design of novel derivatives with desired characteristics, and the elucidation of reaction mechanisms.

For 2-(Ethoxymethyl)aniline, in silico studies can be employed to predict a wide range of properties, including its electronic structure, reactivity, and potential biological activity. researchgate.netstmjournals.com Computational tools can be used to screen virtual libraries of 2-(Ethoxymethyl)aniline derivatives for specific applications, such as their potential as pharmaceutical intermediates or as monomers for functional polymers. For instance, docking studies could predict the binding affinity of derivatives to biological targets, guiding the synthesis of new drug candidates. stmjournals.comnih.gov

Furthermore, computational studies can provide valuable insights into the structure-property relationships of 2-(Ethoxymethyl)aniline derivatives. By calculating parameters such as dipole moment, polarizability, and hyperpolarizability, it is possible to design molecules with specific electro-optical properties for applications in materials science. researchgate.net

Table 2: In Silico Approaches for the Study of Aniline Derivatives

| Computational Method | Application | Relevance to 2-(Ethoxymethyl)aniline |

| Molecular Docking | Predicts binding affinity to biological targets. | Design of derivatives with potential pharmaceutical applications. |

| Density Functional Theory (DFT) | Calculates electronic structure and properties. | Prediction of reactivity and electro-optical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Screening of virtual libraries for desired biological activities. |

| Pharmacokinetic Profile Prediction | Predicts absorption, distribution, metabolism, and excretion (ADME) properties. | Design of drug candidates with improved pharmacokinetic profiles. nih.gov |

Expanding Applications in Catalysis and Functional Materials

The unique structure of 2-(Ethoxymethyl)aniline suggests its potential for a variety of applications in catalysis and the development of functional materials. The presence of a primary amine and an ether linkage provides multiple sites for coordination and further functionalization.

In the realm of materials science, aniline derivatives are well-known precursors to conducting polymers like polyaniline. rsc.orgrsc.orgnih.gov The polymerization of 2-(Ethoxymethyl)aniline could lead to novel polymers with modified properties, such as improved solubility or altered electronic characteristics, making them suitable for applications in sensors, electronic devices, and corrosion protection. The synthesis of poly[N,N-(phenylamino)disulfides] from various anilines demonstrates the potential to create unique conjugated polymers with interesting optical properties. nih.govacs.org

Furthermore, functionalized anilines can serve as ligands for transition metal catalysts. acs.org The coordination of the amino group of 2-(Ethoxymethyl)aniline to a metal center could lead to catalysts with unique reactivity and selectivity in various organic transformations. The synthesis of π-functional molecules through the oxidation of aromatic amines also opens up possibilities for creating novel dyes, liquid crystals, and other advanced materials. nih.gov The fabrication of reactive functionalized microfilms with aromatic amines for applications in cell growth further illustrates the potential of aniline derivatives in biomaterials. scielo.org.mx

Q & A

Q. What are the optimized synthetic routes for 2-(Ethoxymethyl)aniline, and how can purity be ensured?

A common approach involves bromomethylation of aniline derivatives followed by nucleophilic substitution with ethoxide. For example:

Bromomethylation : React 2-methylaniline with N-bromosuccinimide (NBS) under radical initiation to yield 2-(bromomethyl)aniline .

Ethoxylation : Substitute the bromine atom with ethoxy using sodium ethoxide in anhydrous ethanol (SN2 mechanism).

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Purity (>98%) is confirmed via GC-MS .

Q. Key Considerations :

Q. Which analytical techniques are most effective for structural characterization?

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethoxymethyl vs. ethoxy groups). For 2-(Ethoxymethyl)aniline, expect a triplet for CH₂-O in ¹H NMR (~δ 3.5–4.0 ppm) .

- FT-IR : Stretching frequencies for NH₂ (~3450 cm⁻¹), C-O (~1250 cm⁻¹), and C-N (~1350 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 166.1232 for C₉H₁₃NO) .

Data Presentation : Tabulate spectral data with error margins (e.g., NMR shifts ±0.02 ppm) and reference internal standards (e.g., TMS) .

Q. How should 2-(Ethoxymethyl)aniline be stored to maintain stability?

- Storage Conditions : Store at 2–8°C in amber glass vials under nitrogen to prevent photodegradation and oxidation .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., quinone imines) .

Advanced Research Questions

Q. How can reaction mechanisms for ethoxymethyl group substitution be experimentally validated?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., CD₃OD vs. CH₃OH) to distinguish SN2 (solvent-independent) vs. SN1 (solvent-dependent) pathways .

- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states and activation energies for substitution reactions .

Contradiction Resolution : Conflicting yield data from different solvents (e.g., DMF vs. ethanol) may arise from steric hindrance. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies address contradictory data in catalytic applications of 2-(Ethoxymethyl)aniline?

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between Pd catalyst concentration, ligand type, and reaction time .

- Statistical Validation : Use ANOVA to assess significance of observed discrepancies. Replicate experiments (n ≥ 3) to minimize random error .

Case Study : In Suzuki-Miyaura coupling, inconsistent yields may stem from palladium nanoparticle aggregation. Characterize catalyst morphology via TEM and adjust stabilizers (e.g., PVP) .

Q. How can computational methods predict electronic properties for material science applications?

- QSPR Modeling : Train models using descriptors like HOMO-LUMO gaps (from DFT) and partition coefficients (logP) to predict conductivity or polymer compatibility .

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., polyaniline) to optimize doping efficiency. Parameters include radial distribution functions (RDFs) for ethoxymethyl-aniline/polymer interactions .

Validation : Compare predicted vs. experimental conductivity (4-electrode method) and adjust force fields for accuracy .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.